Product packaging for p-Toluic acid, isopropyl ester(Cat. No.:CAS No. 19277-55-5)

p-Toluic acid, isopropyl ester

Cat. No.: B093344
CAS No.: 19277-55-5
M. Wt: 178.23 g/mol
InChI Key: ONWRVKPIVJMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aromatic Esters in Organic Synthesis

Aromatic esters are a class of organic compounds that are foundational to numerous industrial and research applications. They serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and fragrances. frontiersin.orgatamanchemicals.com Their utility stems from the reactivity of the ester functional group, which can undergo transformations such as hydrolysis and reduction, making them versatile building blocks in synthetic chemistry. numberanalytics.com

The synthesis of aromatic esters is a significant focus of research, with efforts aimed at developing more efficient and environmentally benign methods. diva-portal.org Traditional synthesis often involves catalysts like sulfuric or hydrochloric acid. numberanalytics.com However, modern research explores novel catalytic systems to improve yields and reduce hazardous waste. For example, researchers have developed a palladium-catalyzed "ester dance reaction" that allows the ester group to move around the aromatic ring, enabling the synthesis of complex aromatic compounds from lower-cost starting materials. waseda.jp Another approach involves nickel-catalyzed ester transfer reactions, which can create valuable products from inexpensive feedstocks. chemrxiv.org Furthermore, biocatalysts, such as immobilized lipases, are being used for the highly efficient and selective synthesis of aromatic esters under mild conditions. frontiersin.org

Overview of the p-Toluic Acid Moiety in Chemical Structures

The p-toluic acid moiety, also known as 4-methylbenzoic acid, is a key structural component of the title compound. It consists of a benzene (B151609) ring substituted with a methyl group and a carboxylic acid group at the para (1,4) positions. This arrangement is of significant industrial importance, most notably as an intermediate in the oxidation of p-xylene (B151628) to terephthalic acid, a monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). ornl.gov

In chemical synthesis, the p-toluic acid framework serves as a versatile building block. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, while the aromatic ring can undergo various substitution reactions. For example, p-toluoyl chloride, the acid chloride of p-toluic acid, is a common reagent for introducing the p-toluoyl group into molecules, as seen in the synthesis of chiral resolving agents like di-p-Toluoyl-L-tartaric acid. orgsyn.org The biotransformation of p-toluic acid by microorganisms is also a subject of study, with research showing that its degradation rate is influenced by atmospheric conditions, which has implications for environmental chemistry. scispace.com

Unique Characteristics and Research Interest in Isopropyl Esters

The isopropyl group is the alcohol-derived portion of p-toluic acid, isopropyl ester. Isopropyl esters, as a class, possess distinct properties that make them valuable in various contexts. For example, isopropyl esters of certain fatty acids are noted for being practically odorless and are used as emollients and moisturizers in cosmetic and topical pharmaceutical formulations. atamanchemicals.com Isopropyl benzoate (B1203000) is used as a flavoring ingredient and as an intermediate in organic synthesis. atamanchemicals.com

The isopropyl group can influence a molecule's physical and chemical properties, such as its solubility and reactivity. Isopropyl esters are generally soluble in organic solvents but have limited solubility in water. atamanchemicals.com In research, the isopropyl ester group is sometimes incorporated into molecules to modify their biological activity. For example, various substituted isopropyl benzoates are synthesized as novel substances useful as intermediates for functional materials, agrichemicals, and pharmaceuticals. google.comsigmaaldrich.com The synthesis of Isopropyl 3-amino-4-methylbenzoate is documented as a research and development chemical. chemicalbook.com This highlights the role of the isopropyl ester moiety as a component in the design of new chemical entities.

Contextualizing this compound within Ester Chemistry

This compound is a member of the large family of organic compounds known as esters, which are characterized by a carbonyl group adjacent to an ether linkage. It specifically falls into the sub-class of aromatic esters, combining an aromatic carboxylic acid (p-toluic acid) with a secondary alcohol (isopropanol). This combination gives it properties derived from both components.

The synthesis of this ester follows the fundamental principles of esterification, most commonly the reaction of a carboxylic acid with an alcohol or an acid chloride with an alcohol. numberanalytics.com Research into derivatives of this compound demonstrates its utility as a scaffold in medicinal chemistry. By modifying the p-toluic acid ring or adding functional groups, researchers can create new molecules with potential biological activities. ontosight.aiontosight.ai

Research on Derivatives of this compound

Derivative Compound NameArea of ResearchKey Findings/SignificanceReference
Isopropyl 3-chloro-4-methylbenzoateChemical Intermediate SynthesisA novel substance useful as an intermediate for functional polymers, agrichemicals, and pharmaceuticals. Synthesized via esterification of 3-chloro-4-methylbenzoic acid chloride with isopropyl alcohol. google.com
p-Toluic acid, 3-(2'-methylpiperidino)propyl esterPharmacological ResearchInvestigated for potential biological activities including anticholinergic, analgesic, and anti-inflammatory effects due to its structural features. ontosight.ai
Isopropyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoateMedicinal ChemistryThe benzotriazine class of compounds, to which this derivative belongs, has been investigated for antimicrobial, antiviral, and anticancer properties. ontosight.ai
Isopropyl 3-amino-4-methyl benzoateChemical SynthesisSynthesized as a chemical for research and development purposes. chemicalbook.com

The study of such esters contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies. The ongoing research into catalytic systems, including metal-based catalysts and enzymes, continues to make the synthesis of specific esters like this compound and its derivatives more efficient and sustainable. frontiersin.orgdiva-portal.orgwaseda.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B093344 p-Toluic acid, isopropyl ester CAS No. 19277-55-5

Properties

CAS No.

19277-55-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

propan-2-yl 4-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

ONWRVKPIVJMSHO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C)C

Other CAS No.

19277-55-5

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Aromatic Esters

Esterification Reactions for Carboxylic Acids and Alcohols

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the most direct and common method for synthesizing compounds like p-Toluic acid, isopropyl ester. This section details several variants of this fundamental reaction.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. operachem.commdpi.com For the synthesis of this compound, this involves the direct reaction of p-toluic acid with isopropyl alcohol.

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished in two ways: using a large excess of one reactant (usually the less expensive alcohol, isopropanol (B130326) in this case) or by removing water as it is formed during the reaction. operachem.commasterorganicchemistry.com The removal of water is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). operachem.com

The mechanism begins with the protonation of the carbonyl oxygen of p-toluic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The nucleophilic oxygen atom of isopropyl alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final product, isopropyl p-toluate (B1214165). masterorganicchemistry.comyoutube.com

Common catalysts for this reaction are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically conducted under reflux conditions. operachem.com

Transesterification is a process where the alkoxy group of an existing ester is exchanged with the alkoxy group of another alcohol. To synthesize isopropyl p-toluate, one could start with a different ester of p-toluic acid, such as methyl p-toluate or ethyl p-toluate, and react it with isopropyl alcohol.

This reaction is also an equilibrium process and is catalyzed by either an acid (like H₂SO₄) or a base (like sodium isopropoxide). To drive the reaction toward the desired isopropyl ester, a large excess of isopropyl alcohol is typically used. ui.ac.id The reaction involves the nucleophilic attack of isopropanol (or the isopropoxide ion) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, eliminating the original alcohol (e.g., methanol (B129727) or ethanol) to form the more stable isopropyl p-toluate. This method is particularly useful when the starting ester is more readily available or cheaper than the carboxylic acid itself.

While traditional Fischer esterification relies on common mineral acids, a wide array of more advanced Brønsted and Lewis acids have been developed to catalyze the direct esterification of carboxylic acids and alcohols, often under milder conditions with higher selectivity.

Brønsted Acids: Brønsted acidic ionic liquids (BAILs) have emerged as effective and recyclable "green" catalysts for esterification. acs.orgtandfonline.comcore.ac.uk These catalysts, such as 1-carboxymethyl-3-methylimidazolium hydrogen sulfate (B86663) ([CMI][HSO₄]), can act as both the solvent and the catalyst, simplifying the reaction workup. tandfonline.com Studies on similar aromatic acids show high yields when reacting with various alcohols using these catalysts. core.ac.uk The dual acidic sites on some ionic liquids can enhance catalytic activity. tandfonline.com

Lewis Acids: Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack. chemie-brunschwig.ch Various metal-based Lewis acids, including metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃), are known to be effective and water-tolerant catalysts for esterification. rug.nliupac.org They are often easier to handle and can sometimes be used in smaller catalytic amounts compared to traditional Brønsted acids, reducing acidic waste. rug.nl Solid acid catalysts, such as zeolites and sulfonated resins, also offer advantages in terms of catalyst separation and reusability. mdpi.com

Comparative Catalytic Systems for Aromatic Esterification

Catalyst Type Example Catalyst Typical Conditions Advantages
Brønsted Acid p-Toluenesulfonic acid (p-TsOH) Reflux in toluene with water removal Low cost, effective. operachem.com
Lewis Acid Bismuth Triflate (Bi(OTf)₃) Reflux in toluene Water tolerant, easy to handle, low catalyst loading. rug.nl
Acidic Ionic Liquid [MimC₃SO₃H][HSO₄] 100°C, neat Recyclable, acts as both solvent and catalyst. core.ac.uk

| Solid Acid | Zeolite (e.g., H-ZSM-5) | Varies (often high temp.) | Easily separable, reusable, reduced corrosion. mdpi.com |

A highly effective, albeit multi-step, method for preparing esters, especially from sterically hindered alcohols, involves the conversion of the carboxylic acid into a more reactive derivative, the acid chloride. orgsyn.org

Formation of p-Toluoyl Chloride: p-Toluic acid is first converted to p-toluoyl chloride. This is typically achieved by reacting p-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgchemicalbook.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. wmich.edu

Alcoholysis of p-Toluoyl Chloride: The resulting p-toluoyl chloride is a highly reactive acylating agent. It readily reacts with isopropyl alcohol in a process known as alcoholysis. wmich.edu This reaction is often performed in the presence of a weak base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing potential side reactions and driving the equilibrium forward. wmich.edu This method is generally fast, high-yielding, and proceeds under mild conditions.

Alternative Synthetic Routes to Aromatic Esters

Beyond direct esterification, other methodologies can be employed to form aromatic esters like isopropyl p-toluate.

This method provides an alternative to the base-promoted alcoholysis of an acid chloride. It involves the reaction of an acid chloride with a pre-formed metal alkoxide. For the synthesis of isopropyl p-toluate, sodium isopropoxide or lithium isopropoxide would be used.

The procedure involves generating the alkoxide by reacting isopropyl alcohol with a strong base like sodium hydride (NaH) or n-butyllithium. orgsyn.org The resulting highly nucleophilic isopropoxide ion is then reacted with p-toluoyl chloride. orgsyn.org This is a very efficient nucleophilic acyl substitution that rapidly produces the desired ester, isopropyl p-toluate, and a metal salt (NaCl or LiCl) as a byproduct. This route is particularly effective and often gives excellent yields, even for hindered systems where other methods might fail. orgsyn.org

Coupling Reactions for Ester Bond Formation

The synthesis of this compound, also known as isopropyl 4-methylbenzoate, is primarily achieved through esterification reactions that form the characteristic ester bond between p-toluic acid and isopropanol. Several established methods are effective for this transformation.

The most common laboratory and industrial method is the Fischer-Speier esterification . This reaction involves heating a mixture of p-toluic acid and isopropanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it forms, often by azeotropic distillation.

Another effective method involves the acylation of isopropanol using a more reactive derivative of p-toluic acid, such as p-toluoyl chloride . orgsyn.org This reaction is generally faster and not reversible. It is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. A similar approach uses p-toluic anhydride.

For specific applications, particularly where mild conditions are required, other coupling methods can be employed. These include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) which activate the carboxylic acid to facilitate the attack by the alcohol. Furthermore, enzymatic catalysis offers a green alternative for ester synthesis under mild conditions.

A related synthetic strategy involves reacting isopropanol first with thionyl chloride to create an intermediate, which then reacts with p-hydroxybenzoic acid to yield the final ester product. google.com This multi-step process can improve reaction efficiency and yield by avoiding the steric hindrance associated with direct esterification involving a secondary alcohol like isopropanol. google.com

Reaction NameReactantsCatalyst/ReagentGeneral Conditions
Fischer-Speier Esterificationp-Toluic Acid, IsopropanolH₂SO₄ (catalytic)Heating under reflux with water removal
Acylation with Acid Chloridep-Toluoyl Chloride, IsopropanolPyridine or TriethylamineTypically at or below room temperature
Steglich Esterificationp-Toluic Acid, IsopropanolDCC, DMAP (catalytic)Anhydrous organic solvent (e.g., CH₂Cl₂)

Derivatization and Further Chemical Modifications

Once synthesized, this compound can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the aromatic ring, the ester group, or the alkyl substituents.

Reactions at the Aromatic Ring

The benzene (B151609) ring of isopropyl p-toluate is substituted with two groups: an activating, ortho-, para-directing methyl group (-CH₃) and a deactivating, meta-directing isopropyl carboxylate group (-COOCH(CH₃)₂). The outcome of electrophilic aromatic substitution reactions is therefore dependent on the balance of these directing effects and the reaction conditions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂). The primary product is isopropyl 3-nitro-4-methylbenzoate, where substitution occurs ortho to the activating methyl group and meta to the deactivating ester group. ontosight.ai

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) result in the substitution of a hydrogen atom on the aromatic ring. The substitution is expected to occur predominantly at the 3-position (ortho to the methyl group).

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), likely at the 3-position. rutgers.edu

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions (using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃) would also be directed to the position ortho to the activating methyl group.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄Isopropyl 3-nitro-4-methylbenzoate
BrominationBr₂, FeBr₃Isopropyl 3-bromo-4-methylbenzoate
SulfonationSO₃, H₂SO₄Isopropyl 3-(sulfo)-4-methylbenzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Isopropyl 3-acetyl-4-methylbenzoate

Transformations of the Ester Functional Group

The ester linkage is a key site for chemical modification.

Hydrolysis (Cleavage): The ester can be cleaved back to p-toluic acid and isopropanol. This is typically achieved by saponification, which involves heating the ester with an aqueous base (e.g., NaOH or KOH), followed by acidification. Non-hydrolytic methods have also been developed; for instance, a one-pot procedure using aluminum powder and iodine in anhydrous acetonitrile (B52724) can efficiently deprotect various alkyl carboxylates, including toluates, to yield the corresponding carboxylic acid in high yields (up to 96%). sci-hub.se

Transesterification: The isopropyl group can be exchanged for a different alkyl group by heating the ester with another alcohol in the presence of an acid or base catalyst. For example, reacting isopropyl p-toluate with methanol would lead to methyl p-toluate.

Reduction: The ester group can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) will reduce the ester to yield two alcohols: (4-methylphenyl)methanol and isopropanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used under controlled conditions to achieve partial reduction to the corresponding aldehyde, 4-methylbenzaldehyde.

Electrochemical Reduction: The monoelectronic reduction of toluates is well-established. acs.org Under electrochemical conditions, the ester forms a radical anion. This intermediate can decompose via cleavage of the acyl-oxygen bond to yield a carboxylate anion (p-toluate) and an isopropyl radical. acs.org

TransformationReagents/ConditionsProduct(s)
Base-Promoted Hydrolysis1. NaOH(aq), Heat 2. H₃O⁺p-Toluic Acid, Isopropanol
Non-hydrolytic CleavageAl powder, I₂, CH₃CNp-Toluic Acid. sci-hub.se
ReductionLiAlH₄, then H₂O(4-methylphenyl)methanol, Isopropanol
Partial ReductionDIBAL-H, -78 °C4-methylbenzaldehyde

Oxidative Transformations of Alkyl Moieties

Both the benzylic methyl group and the isopropyl ester group contain C-H bonds that can be susceptible to oxidation, although the benzylic methyl group is significantly more reactive.

The oxidation of the para-methyl group on the benzene ring is a particularly important transformation. This reaction can convert the methyl group into a carboxylic acid. The oxidation of p-toluic acid and its derivatives is an intermediate step in the industrial production of terephthalic acid, a monomer used to manufacture polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Catalytic aerobic oxidation, often employing mixed-metal catalyst systems such as Cobalt-Manganese-Bromide (Co/Mn/Br), can effectively transform the methyl group. acs.org Applying this to isopropyl p-toluate would yield mono-isopropyl terephthalate.

A related reaction is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator to selectively brominate the benzylic position, converting the -CH₃ group to a -CH₂Br group. chemie-brunschwig.ch This brominated intermediate is a versatile precursor for further functionalization, including subsequent oxidation to an aldehyde or carboxylic acid.

Biocatalytic transformations also provide a route for oxidation. For example, the enzyme toluate dioxygenase (TADO) can catalyze the dihydroxylation of toluates to produce cis-1,2-dihydroxycyclohexadiene derivatives, representing an oxidative transformation of the aromatic system itself. nih.gov

Reaction TargetReagents/ConditionsMajor Product
Benzylic Methyl GroupCo/Mn/Br catalyst, O₂, Acetic Acid, Heat4-(isopropoxycarbonyl)benzoic acid (Mono-isopropyl terephthalate)
Benzylic Methyl GroupKMnO₄, Heat4-(isopropoxycarbonyl)benzoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN (initiator)Isopropyl 4-(bromomethyl)benzoate

Reaction Mechanisms and Kinetics in Ester Chemistry

Mechanistic Investigations of Esterification and Transesterification

The synthesis of p-Toluic acid, isopropyl ester can be achieved through various routes, primarily involving the direct esterification of p-toluic acid with isopropanol (B130326) or the transesterification of another p-toluic acid ester. The mechanisms of these reactions are crucial for understanding and optimizing the synthesis.

The most common method for preparing esters from a carboxylic acid and an alcohol is the Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The reaction is an equilibrium process, and for the synthesis of this compound, it involves the reaction of p-toluic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-toluic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The oxygen atom of the isopropanol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. This step regenerates the carbonyl group, now part of the ester.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.

All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. In a base-catalyzed transesterification for the potential synthesis of this compound, a different ester of p-toluic acid (e.g., methyl p-toluate) would be treated with isopropanol in the presence of a strong base, such as sodium isopropoxide.

The general mechanism for base-catalyzed transesterification involves the following steps: masterorganicchemistry.comresearchgate.net

Formation of the Alkoxide: The base (e.g., sodium hydroxide) reacts with the alcohol (isopropanol) to form a nucleophilic alkoxide (isopropoxide).

Nucleophilic Acyl Substitution: The isopropoxide ion attacks the carbonyl carbon of the starting ester (e.g., methyl p-toluate). This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the original alkoxy group (e.g., methoxide) is eliminated as a leaving group, resulting in the formation of the new ester, this compound.

In the context of esterification and transesterification, the concept of a leaving group is central to understanding the reaction mechanism and efficiency. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. Generally, weak bases are good leaving groups. libretexts.org

In the acid-catalyzed Fischer esterification of p-toluic acid, the hydroxyl group (-OH) is a poor leaving group. The acid catalyst plays a crucial role in converting this poor leaving group into a good one by protonating it to form water (-OH₂⁺), which is a much weaker base and therefore a better leaving group. libretexts.org

In the synthesis of esters from more reactive carboxylic acid derivatives, such as acyl chlorides (e.g., p-toluoyl chloride), the chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). This allows the reaction with isopropanol to proceed readily without the need for an acid catalyst.

In base-catalyzed transesterification, the departing alkoxide ion (e.g., methoxide (B1231860) from methyl p-toluate) is the leaving group. The relative basicity of the incoming alkoxide and the leaving alkoxide influences the position of the equilibrium.

Kinetic Studies of Aromatic Ester Formation and Hydrolysis

The esterification of carboxylic acids with alcohols is often found to follow second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol. However, when one reactant, typically the alcohol, is used in large excess (as a solvent), the reaction can be treated as a pseudo-first-order reaction with respect to the carboxylic acid.

Kinetic studies on the esterification of other carboxylic acids, such as myristic acid with isopropanol, have shown that the reaction follows first-order kinetics in all components. mdpi.com The rate equation for such a reaction can be expressed as:

Rate = k[Acid][Alcohol]

Where 'k' is the rate constant. The values of these constants are determined experimentally by monitoring the concentration of reactants or products over time.

For illustrative purposes, the following table presents kinetic data for the esterification of benzoic acid with butanol, which can be considered analogous to the p-toluic acid system.

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol (B46404)

Temperature (K)Forward Rate Constant (k₁) (L mol⁻¹ h⁻¹)Reverse Rate Constant (k₋₁) (L mol⁻¹ h⁻¹)Equilibrium Constant (K)
365.20.1230.0313.97
373.20.2050.0533.87
381.20.3310.0883.76
389.40.5250.1433.67

Data adapted from a study on the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid. chemie-brunschwig.ch

The rate of esterification reactions is significantly influenced by temperature. According to the Arrhenius equation, the rate constant increases exponentially with temperature. An increase in temperature generally leads to a higher reaction rate and a shorter time to reach equilibrium.

The activation energy (Ea) is a key parameter derived from the temperature dependence of the reaction rate. It represents the minimum energy required for the reaction to occur. For the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction was determined to be 58.40 kJ·mol⁻¹, and for the reverse reaction, it was 57.70 kJ·mol⁻¹. chemie-brunschwig.ch

The effect of temperature on the esterification of myristic acid with isopropanol also demonstrates a clear increase in reaction rate with increasing temperature. mdpi.com This relationship is fundamental to controlling the speed and efficiency of ester production.

Activation Energy Calculations for Esterification Processes

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. For esterification reactions, Ea can be determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. While specific experimental data for the esterification of p-toluic acid with isopropanol is not detailed in the provided search results, data from analogous systems provide valuable insights. For example, the esterification of other carboxylic acids with isopropanol has been a subject of kinetic studies.

Density Functional Theory (DFT) calculations have also been employed to investigate the mechanisms of acid-catalyzed esterification. These studies reveal that the initial protonation of the carboxylic acid requires an activation energy. The site of protonation (carbonyl-oxygen vs. hydroxyl-oxygen) has a significant impact on the subsequent reaction steps, with carbonyl-oxygen protonation being kinetically easier but hydroxyl-oxygen protonation leading to the formation of the highly reactive acylium ion intermediate. rsc.org

Table 1: Activation Energies for Esterification of Various Acids with Alcohols This table presents data from similar esterification reactions to provide context for the potential activation energy of this compound synthesis.

Carboxylic Acid Alcohol Catalyst Activation Energy (Ea) Source
Palmitic Acid Isopropanol p-Toluene sulfonic acid 45.21 kJ/mol researchgate.net
Myristic Acid Isopropanol p-Toluene sulfonic acid 54.2 kJ/mol researchgate.net
Adipic Acid Methanol (B129727) FS-1 (Fe-Si-Al oxide) 66.27 kJ/mol acs.org
Oleic Acid Methanol Sulfonated biochar 81.77 kJ/mol researchgate.net

Exploration of Radical and Ionic Reaction Pathways

While the formation of this compound is dominated by the ionic Fischer esterification mechanism, the molecular structure lends itself to potential radical-based reactions, particularly at the benzylic positions of the aromatic ring (the methyl and isopropyl groups).

The ionic pathway proceeds via acid catalysis, where the carbonyl oxygen of p-toluic acid is protonated, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol (isopropanol) then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgmasterorganicchemistry.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester. libretexts.orgmasterorganicchemistry.com

Radical pathways are not typical for esterification itself but are highly relevant to the synthesis and potential side reactions of its precursors. The synthesis of p-toluic acid often starts from p-cymene (B1678584), which has two benzylic positions: a methyl group and an isopropyl group. bham.ac.ukacs.org The aerobic oxidation of p-cymene, often catalyzed by cobalt and manganese salts, proceeds through radical mechanisms. bham.ac.ukacs.org These processes involve the generation of bromine radical species that abstract benzylic hydrogen atoms, initiating oxidation. acs.org Research shows that the oxidation of the isopropyl group of p-cymene is generally preferred over the methyl group, which is consistent with the greater stability of the tertiary benzylic radical compared to the primary one. bham.ac.uksci-hub.se

Formation of Intermediate Species

In the ionic Fischer esterification pathway, several key intermediates are formed. The first is the protonated carboxylic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org The attack by isopropanol leads to the formation of a tetrahedral intermediate . libretexts.orgmasterorganicchemistry.com This intermediate is central to the reaction, and subsequent proton transfers and elimination of water lead to the final ester product. libretexts.org

In radical reactions, particularly those involving the precursors or fragmentation of the ester, different types of intermediates are observed.

Benzylic Radicals : During the oxidation of p-cymene to p-toluic acid, tertiary and primary benzylic radicals are formed as key intermediates. bham.ac.uk

Distonic Ions : In the mass spectrometric analysis of the closely related benzoic acid isopropyl ester, fragmentation is explained by the initial formation of a 1,5-distonic ion following the first hydrogen transfer. nih.gov For the subsequent transfer of a second hydrogen atom, an intermediate ion/neutral complex is proposed. nih.gov

Hydrogen Transfer Dynamics in Ester-Related Reactions

Hydrogen transfer is a fundamental process in many chemical reactions, including rearrangements and fragmentations observed in mass spectrometry. The McLafferty rearrangement is a classic example, involving the intramolecular transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of a β-bond. nih.govacs.org

Studies on the electron-induced ionization of benzoic acid isopropyl ester, a close structural analog to this compound, provide detailed insights into hydrogen transfer dynamics. nih.gov Two primary fragmentation pathways are observed:

A classic McLafferty rearrangement, which involves the transfer of a single γ-hydrogen atom from one of the methyl groups of the isopropyl chain. nih.gov

A double hydrogen transfer from the isopropyl ester chain, leading to the formation of a protonated acid. nih.gov

Deuterium labeling studies have quantified the origin of the transferred hydrogen atoms in these processes for benzoic acid isopropyl ester. nih.gov

Table 2: Hydrogen Transfer Probabilities in the Fragmentation of Benzoic Acid Isopropyl Ester This table details the origins of transferred hydrogen atoms during the mass spectrometric fragmentation of an analogous ester, providing a model for the behavior of this compound.

Fragmentation Pathway Origin of Transferred Hydrogen(s) Probability Source
Double Hydrogen Transfer Both hydrogens from the methyl groups ≥98% nih.gov
Double Hydrogen Transfer One hydrogen from the C-1 position ≤2% nih.gov

These findings indicate a strong preference for the abstraction of primary hydrogens from the terminal methyl groups of the isopropyl moiety over the tertiary hydrogen at the C-1 position during these specific gas-phase ionic fragmentation reactions. nih.gov This dynamic is crucial for understanding the stability and fragmentation patterns of such esters.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Detection Methods

Chromatography is fundamental to isolating p-Toluic acid, isopropyl ester from complex mixtures and assessing its purity. Gas and liquid chromatography are the principal methods utilized for these purposes.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. nih.govresearchgate.net This separation allows for the assessment of purity by detecting any volatile impurities.

Following separation, the mass spectrometer fragments the eluted molecules and separates the ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov For this compound, the mass spectrum shows characteristic fragments that confirm its structure. nih.gov This technique is highly sensitive and can be used for quantitative analysis by comparing the peak area of the compound to that of a known standard. shimadzu.com

Table 1: Key Mass Spectrometry (GC-MS) Data for this compound
Mass-to-Charge (m/z)Relative Intensity (%)Ion Fragment
11999.99[C₈H₇O]⁺
9143.18[C₇H₇]⁺
13642.62[C₈H₈O₂]⁺
5918.56[C₃H₇O]⁺
12014.37[C₈H₈O]⁺

Data sourced from PubChem CID 230182. nih.gov

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is an essential method for analyzing non-volatile or thermally unstable compounds, and it is particularly well-suited for the trace analysis of impurities within a sample of this compound. In this context, HPLC is often used to detect and quantify potential by-products from the synthesis process, such as isopropyl p-toluenesulfonate (IPTS). oatext.comnih.gov

A typical HPLC method involves a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is commonly achieved using a diode-array detector (DAD), which provides spectral information across a range of wavelengths, enhancing selectivity. oatext.comnih.gov The high sensitivity of HPLC allows for the quantification of impurities at very low levels, with detection limits often in the microgram per gram (µg/g) range. oatext.com Method validation demonstrates high accuracy and precision, making it a reliable quality control tool. nih.gov

Chiral Chromatography for Enantiomeric Separation

This compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as a pair of non-superimposable mirror images, known as enantiomers. Consequently, chiral chromatography, a technique specifically designed to separate enantiomers, is not applicable for the analysis of this compound.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural confirmation of this compound. These methods probe the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For isopropyl p-toluate (B1214165), the spectrum is expected to show distinct signals corresponding to the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups), the aromatic protons (two doublets for the para-substituted ring), and the methyl group attached to the aromatic ring (a singlet). rsc.orgreddit.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for isopropyl p-toluate would show signals for the ester carbonyl carbon, the aromatic carbons, the carbons of the isopropyl group, and the methyl carbon on the ring. chemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic CH~7.89Doublet2HProtons ortho to ester
Aromatic CH~7.22Doublet2HProtons meta to ester
Isopropyl CH~5.21Septet1HCH of isopropyl group
Aromatic CH₃~2.39Singlet3HCH₃ on benzene (B151609) ring
Isopropyl CH₃~1.35Doublet6HCH₃ of isopropyl group
¹³C NMR δ (ppm)Assignment
C=O~166.0Ester Carbonyl
Aromatic C-CH₃~143.0Quaternary Aromatic
Aromatic C-COO~129.5Quaternary Aromatic
Aromatic CH~129.0Aromatic CH
Aromatic CH~128.5Aromatic CH
Isopropyl CH~68.0CH of isopropyl group
Isopropyl CH₃~22.0CH₃ of isopropyl group
Aromatic CH₃~21.5CH₃ on benzene ring

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. pitt.edupitt.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester like this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically found between 1730 and 1715 cm⁻¹. spectroscopyonline.com Other key peaks include the C-O stretching vibrations of the ester group, which appear as two bands in the 1310-1100 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com Aromatic C=C stretching vibrations and C-H stretching from both the aromatic and aliphatic parts of the molecule are also readily identifiable.

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR & Raman
Aliphatic C-H Stretch3000 - 2850IR & Raman
Ester C=O Stretch1725 - 1715IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1610 - 1580IR & Raman
C-O Stretch (Ester)1310 - 1250IR (Strong)
C-O Stretch (Ester)1130 - 1100IR (Strong)

Data compiled from general spectroscopic principles for aromatic esters. spectroscopyonline.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains two primary chromophores (light-absorbing groups): the benzene ring and the carbonyl group (C=O) of the ester. The conjugation between the aromatic ring and the carbonyl group influences the energy levels of the molecular orbitals and, consequently, the wavelengths of light absorbed.

The primary electronic transitions observed for this compound are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In isopropyl p-toluate, these transitions arise from the π-electron systems of the benzene ring and the carbonyl group. Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption at longer wavelengths compared to non-conjugated systems. libretexts.org These transitions are typically characterized by high molar absorptivity (ε).

n → π Transitions:* This second type of transition involves promoting an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. libretexts.org These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are characterized by a much lower molar absorptivity. elte.hu

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to the π → π* transitions of the aromatic system and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group.

Table 1. Expected Electronic Transitions for this compound

Transition Type Originating Orbitals Destination Orbital Relative Energy Expected Molar Absorptivity (ε)
π → π* π orbitals of the benzene ring and C=O group π* antibonding orbital High High

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M+•). massbank.euchemguide.co.uk This molecular ion is often energetically unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. chemguide.co.uk

The molecular formula for this compound is C11H14O2, with a molecular weight of approximately 178.23 g/mol . nih.gov The EI-MS spectrum shows a molecular ion peak at m/z 178. The fragmentation pattern provides key structural information. The base peak (the most abundant ion) is observed at m/z 119. nih.govmassbank.eu

Key fragmentation pathways include:

Formation of the Molecular Ion: An electron is ejected from the molecule to form the molecular ion [C11H14O2]+• at m/z 178.

Formation of the Base Peak (m/z 119): This peak corresponds to the p-toluoyl cation, [CH3C6H4CO]+. It is formed by the cleavage and loss of the isopropoxy radical (•OCH(CH3)2) from the molecular ion.

Formation of the Tropylium (B1234903) Ion (m/z 91): A very common fragment in compounds containing a toluene (B28343) moiety, the tropylium ion [C7H7]+ is formed from the p-toluoyl cation (m/z 119) by the loss of a neutral carbon monoxide (CO) molecule. nih.gov

McLafferty Rearrangement (m/z 136): The molecular ion can undergo a rearrangement where a gamma-hydrogen from the isopropyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral propene molecule (C3H6) and the formation of a radical cation of p-toluic acid at m/z 136. nih.gov

Table 2. Prominent Ions in the Electron Ionization Mass Spectrum of this compound

m/z Relative Intensity (%) Ion Structure/Formula Proposed Formation Mechanism
178 9.77 [C11H14O2]+• Molecular Ion (M+•)
136 42.62 [C8H8O2]+• Loss of propene (C3H6) via McLafferty rearrangement
119 99.99 [C8H7O]+ Base Peak; Loss of •OCH(CH3)2 radical
91 43.18 [C7H7]+ Loss of CO from the ion at m/z 119
59 18.56 [C3H7O]+ Isopropoxy cation

Data sourced from MassBank of North America (MoNA) and PubChem. nih.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental composition.

The calculated monoisotopic mass of this compound (C11H14O2) is 178.09938 Da. massbank.eu HRMS analysis would be expected to yield a measured mass extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Table 3. Exact Mass Data for this compound

Parameter Value Source
Molecular Formula C11H14O2 nih.gov
Nominal Mass 178 u Calculated
Monoisotopic Mass 178.099379685 Da PubChem nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, or MS/MS, is a multi-step process used to further investigate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific "precursor" ion is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting "product" ions are then analyzed.

Precursor Ion Selection: The molecular ion (m/z 178) could be selected as the precursor.

Collision-Induced Dissociation: Upon fragmentation, it would be expected to yield the prominent product ions seen in the EI-MS spectrum, such as m/z 136 (loss of C3H6) and m/z 119 (loss of •OC3H7).

Multi-generational Fragmentation: The structure of a primary fragment ion can be further confirmed by selecting it as a precursor in a subsequent MS/MS experiment (MS³). For example, selecting the base peak ion at m/z 119 as the precursor would be expected to produce a major product ion at m/z 91, corresponding to the loss of CO. This fragmentation pathway would strongly support the identity of the m/z 119 ion as the p-toluoyl cation, thus confirming the connectivity of the original molecule.

This method of controlled, sequential fragmentation allows for the unambiguous establishment of relationships between ions and provides definitive structural confirmation.

Table of Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Isopropyl 4-methylbenzoate; Isopropyl p-toluate C11H14O2

Computational and Theoretical Chemistry Insights into P Toluic Acid, Isopropyl Ester

Electronic Structure and Molecular Orbital Theory Applications

The arrangement of electrons in a molecule dictates its geometry, stability, and chemical behavior. Molecular Orbital (MO) theory is a fundamental framework used to describe this arrangement. Through computational applications of MO theory, a quantitative understanding of the electronic landscape of p-Toluic acid, isopropyl ester can be achieved.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total electronic energy based on the molecule's electron density.

For this compound, DFT calculations would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. This process minimizes the total energy of the molecule to predict key structural parameters. The results of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the benzene (B151609) ring, the specific angles of the ester group (-COO-), and the orientation of the isopropyl group relative to the rest of the molecule.

Key ground state properties that can be calculated using DFT are summarized in the table below. These properties are foundational to understanding the molecule's physical and chemical nature.

PropertyDescriptionSignificance for this compound
Total Electronic Energy The total energy of the molecule in its lowest energy (ground) state.Provides a measure of the molecule's thermodynamic stability.
Optimized Geometry The 3D coordinates of each atom corresponding to the minimum energy structure.Determines bond lengths (e.g., C=O, C-O, C-C) and angles, which are crucial for understanding steric and electronic effects within the molecule.
Dipole Moment A measure of the net molecular polarity arising from the asymmetric distribution of electron density.Indicates how the molecule will interact with polar solvents and external electric fields. The ester group imparts a significant dipole.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate. These correspond to peaks in an infrared (IR) spectrum.Allows for the theoretical prediction of the IR spectrum, which can be used to confirm the molecule's identity and structural integrity.
Atomic Charges The distribution of electron density among the atoms in the molecule (e.g., using Mulliken or NBO population analysis).Identifies electrophilic (positive) and nucleophilic (negative) sites, key to predicting reactivity.

Within the framework of MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

HOMO : Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring.

LUMO : Represents the innermost orbital without electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile. The LUMO for this ester is anticipated to be centered on the carbonyl group (C=O) of the ester functionality.

The energy of the HOMO-LUMO gap (ΔE = ELUMO – EHOMO) provides significant chemical insights:

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to promote an electron to an unoccupied orbital.

Analysis of the frontier orbitals for this compound allows for the prediction of its behavior in chemical reactions. For example, an electrophilic attack would be predicted to occur at the sites of high HOMO density (the benzene ring), while a nucleophilic attack would target the atoms with high LUMO density (the carbonyl carbon).

ParameterDescriptionPredicted Location/Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Related to the ionization potential. The electron-donating methyl and ester groups would raise this energy relative to benzene.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Related to the electron affinity. The carbonyl group provides a low-energy site for accepting electrons.
ΔE (Gap) ELUMO – EHOMO.A quantitative measure of the molecule's excitability and chemical reactivity.

Molecules that are not completely rigid can exist in different spatial orientations, or conformations, due to rotation around single bonds. Conformer analysis is the study of these different arrangements and their relative energies. For this compound, key rotations exist around the C(ring)-C(carbonyl) bond and the C-O bond of the ester group.

Computational methods can be used to construct a potential energy surface (PES), or energetic landscape, by systematically rotating these bonds and calculating the energy at each step. This analysis reveals:

Local Minima : These points on the PES correspond to stable, low-energy conformers.

Global Minimum : The conformer with the absolute lowest energy, representing the most probable structure of the molecule at low temperatures.

Rotational Barriers : The energy maxima on the PES between minima, which represent the energy required to rotate from one stable conformer to another.

For this compound, the analysis would likely show that the most stable conformer has the ester group lying in or near the plane of the benzene ring to maximize π-conjugation. The orientation of the bulky isopropyl group would be influenced by steric hindrance with the carbonyl oxygen and the aromatic ring. Understanding the relative energies of different conformers and the barriers between them is crucial for interpreting experimental data and understanding how the molecule's shape influences its interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, this involves modeling its formation via esterification, a reaction between p-toluic acid and isopropanol (B130326), typically under acidic conditions (Fischer esterification).

The acid-catalyzed esterification mechanism involves several key steps: protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. Each of these steps can be modeled computationally. By calculating the energies of the reactants, intermediates, and products, a complete reaction energy profile can be constructed.

For the formation of this compound, computational elucidation would involve:

Modeling Reactants : Optimizing the geometries of p-toluic acid, isopropanol, and a catalytic proton (e.g., H₃O⁺).

Identifying Intermediates : Locating the structures of all intermediates along the pathway, such as the protonated carbonyl and the tetrahedral intermediate formed after the alcohol attacks.

Locating Transition States : Finding the exact structure and energy of the transition state (the highest energy point) connecting each step of the reaction. This is the most computationally demanding part of the analysis.

Modeling Products : Optimizing the geometries of the final products: the isopropyl ester, water, and the regenerated acid catalyst.

This detailed modeling confirms the sequence of events in the reaction mechanism and reveals the electronic changes that occur at each stage.

The reaction energy profile generated in the mechanistic study provides crucial quantitative data about the reaction's kinetics. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea) or reaction barrier.

A high activation energy indicates a slow reaction, as a large amount of energy is required to overcome the barrier.

A low activation energy signifies a faster reaction.

ParameterDescriptionSignificance for Esterification of p-Toluic Acid
Reactant Energy (ER) The sum of the energies of p-toluic acid and isopropanol.The starting point on the reaction energy profile.
Transition State Energy (ETS) The maximum energy along the reaction coordinate between two steps.The peak of the energy barrier. Its structure represents the point of maximum energy during bond formation/breaking.
Product Energy (EP) The sum of the energies of this compound, and water.The endpoint on the reaction energy profile.
Activation Energy (Ea) The energy difference between the transition state and the reactants (ETS - ER).Determines the reaction rate. A key parameter for predicting how changes in temperature or catalysts will affect the reaction.
Reaction Energy (ΔE) The energy difference between the products and the reactants (EP - ER).Indicates whether the reaction is exothermic (releases energy, ΔE < 0) or endothermic (requires energy, ΔE > 0).

Through this analysis, one could computationally investigate, for example, why the esterification of p-toluic acid with a secondary alcohol like isopropanol might be slower than with a primary alcohol, by comparing the respective activation energies, which would be influenced by increased steric hindrance in the transition state.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

The development of robust QSAR/QSPR models typically involves a dataset of structurally related compounds with experimentally determined activities or properties. For esters, these properties could include boiling point, solubility, or reactivity. However, the available research tends to focus on broader classes of esters or benzoic acid derivatives rather than on individual compounds like isopropyl p-toluate (B1214165).

Development of Predictive Models for Chemical Behavior

The development of predictive QSAR/QSPR models is a systematic process that includes dataset selection, calculation of molecular descriptors, selection of relevant descriptors, model generation using statistical methods, and rigorous validation. For a compound like this compound, a hypothetical QSPR model for a property like its octanol-water partition coefficient (logP), a measure of lipophilicity, would involve correlating this experimental value with various calculated molecular descriptors.

While specific models for isopropyl p-toluate are not published, the general approach would involve calculating a wide range of descriptors for this molecule. These descriptors fall into several categories:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties of the molecule, such as HOMO and LUMO energies.

A statistical method, such as multiple linear regression (MLR), would then be employed to build a predictive equation. The quality and predictive power of the resulting model would be assessed through internal and external validation techniques.

Table 1: Hypothetical Molecular Descriptors for a QSPR Study of this compound

Descriptor ClassExample DescriptorPotential Relevance to Chemical Behavior
Constitutional Molecular WeightInfluences bulk properties like boiling point and density.
Topological Wiener IndexRelates to molecular branching and compactness.
Geometrical Molecular Surface AreaAffects interactions with solvents and biological receptors.
Quantum-Chemical Dipole MomentInfluences polarity and intermolecular forces.
Quantum-Chemical HOMO EnergyRelates to the molecule's ability to donate electrons.
Quantum-Chemical LUMO EnergyRelates to the molecule's ability to accept electrons.

This table is illustrative of the types of descriptors that would be used in a QSPR study and does not represent actual published data for this compound.

Correlation of Molecular Descriptors with Experimental Data

The core of any QSAR/QSPR study is the correlation of calculated molecular descriptors with experimentally measured data. For this compound, this would involve obtaining reliable experimental values for various physicochemical properties. While a comprehensive set of experimental data for this specific compound is not always available in a single source, some properties can be found in chemical databases.

A hypothetical QSPR study might aim to predict the boiling point of a series of alkyl esters of p-toluic acid, including the isopropyl ester. The study would involve:

Data Collection: Gathering the experimental boiling points for the series of esters.

Descriptor Calculation: Computing a range of molecular descriptors for each ester in the series.

Model Building: Using statistical software to identify the descriptors that best correlate with the boiling points and to generate a mathematical model. For instance, a simplified linear model might look like: Boiling Point = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Validation: Testing the model's ability to predict the boiling points of compounds not used in its development.

Table 2: Illustrative Correlation of a Hypothetical Descriptor with a Property

CompoundExperimental Boiling Point (°C)Hypothetical Descriptor Value (e.g., Molecular Volume)
Methyl p-toluate223145
Ethyl p-toluate231160
Isopropyl p-toluate 240 175
Propyl p-toluate246175

This table presents a simplified, hypothetical example to illustrate the principle of correlating a molecular descriptor with an experimental property. The descriptor values are not from actual calculations.

In the absence of dedicated QSAR/QSPR studies for this compound, researchers must rely on more general models for esters or aromatic compounds, which may offer less accurate predictions for this specific molecule. The development of specific predictive models for this and other individual compounds would require dedicated experimental measurements and computational studies.

Role in Advanced Materials and Polymer Science

Ester Functionalization in Polymer Synthesis

The introduction of ester groups into polymers can significantly alter their properties, enhancing characteristics such as flexibility, solubility, and thermal stability. This functionalization can be achieved by incorporating ester-containing monomers into the polymer chain or by post-polymerization modification.

The direct incorporation of p-Toluic acid, isopropyl ester into a polymer backbone is not a commonly documented method in polymer synthesis. Typically, for an ester to be integrated into a polymer backbone, it would need to be part of a monomer with at least two reactive functional groups that can participate in polymerization reactions, such as diols, diacids, or molecules containing both a hydroxyl and a carboxylic acid group. As this compound possesses only a single ester group and lacks other reactive sites for chain propagation, it does not function as a typical building block for polymer backbones.

Polycondensation is a polymerization mechanism that involves the reaction of bifunctional or polyfunctional monomers, leading to the formation of a polymer and a small molecule byproduct, such as water or methanol (B129727). For a compound to act as a monomer in polycondensation, it must possess at least two reactive functional groups. This compound, having only the ester functionality, does not meet this requirement and therefore is not utilized as a monomer in polycondensation reactions.

Influence on Polymer Properties and Applications

While not a direct building block, this compound can influence polymer properties when used as an additive or a modifying agent, particularly in the context of stereocontrol in polymerization and as a potential plasticizer.

In the production of stereoregular polymers like isotactic polypropylene, Ziegler-Natta catalysts are employed. The stereoselectivity of these catalysts can be significantly influenced by the addition of external electron donors. Aromatic esters are a well-known class of compounds used for this purpose. These external donors interact with the catalyst system, influencing the stereochemical control of the polymerization process and thereby the tacticity of the resulting polymer.

While specific research detailing the use of this compound as an external donor is not extensively published, the general mechanism involves the coordination of the ester's carbonyl oxygen to the active sites of the catalyst. This interaction can modulate the catalyst's activity and, more importantly, its ability to control the orientation of the incoming monomer units, leading to a higher degree of stereoregularity in the polymer chain. The structure of the aromatic ester, including the steric hindrance around the carbonyl group and the electronic effects of the substituents on the aromatic ring, plays a crucial role in its effectiveness as a stereoregulating agent. For instance, different salicylate donors have been shown to enhance the activity and isotacticity of Ziegler-Natta catalyzed propylene (B89431) polymerization mdpi.com. The effectiveness of these donors is correlated with their electronic properties, such as their highest occupied molecular orbital (HOMO) energy mdpi.com.

The resulting increase in isotacticity can lead to significant improvements in the polymer's mechanical and thermal properties, such as higher crystallinity, melting point, and stiffness.

The incorporation of additives can have a profound effect on the thermal and mechanical properties of polymers. The introduction of this compound, particularly if it were to act as a plasticizer or a nucleating agent, could alter these properties.

Mechanical Properties: The mechanical behavior of a polymer, including its tensile strength, modulus, and impact resistance, is intrinsically linked to its molecular structure and morphology. The addition of an agent like this compound could modify these properties. As a plasticizer, it would be expected to decrease the tensile strength and modulus while increasing the elongation at break, resulting in a more flexible but less rigid material. The impact resistance of polymers can also be significantly affected by additives researchgate.net.

Below is a hypothetical interactive data table illustrating potential effects of an aromatic ester additive on polymer properties, based on general principles.

PropertyNeat PolymerPolymer with Additive
Glass Transition Temp. (Tg)100 °C85 °C
Tensile Strength50 MPa40 MPa
Elongation at Break5%20%
Young's Modulus3 GPa2 GPa

Note: The data in this table is illustrative and not based on experimental results for this compound.

Plasticizers are additives that increase the plasticity or fluidity of a material. They are commonly used in polymer processing to reduce the viscosity of the polymer melt, lower the processing temperature, and enhance the flexibility of the final product. Esters, particularly phthalates and adipates, are a major class of plasticizers specialchem.com.

Given its chemical structure as a relatively small, non-volatile organic ester, this compound has the potential to act as a plasticizer. The mechanism of plasticization involves the insertion of the plasticizer molecules between the polymer chains, which disrupts the intermolecular forces and increases the free volume, thereby facilitating chain movement.

For a compound to be an effective plasticizer, it must have good compatibility with the polymer. This is often predicted by comparing their solubility parameters. The aromatic nature of this compound might make it compatible with polymers containing aromatic rings or polar groups. However, its effectiveness and compatibility would need to be experimentally determined for specific polymer systems. The use of plasticizers is a common method to modify the properties of polymers like polyvinyl chloride (PVC) to make them more flexible specialchem.comkinampark.com.

In polymer processing, solvents are sometimes used to dissolve a polymer for solution casting or to reduce viscosity for certain applications. While this compound is a liquid at room temperature, its use as a primary solvent in large-scale polymer processing is not documented. It might, however, act as a coalescing agent in coatings or as a minor solvent component in specific formulations.

Use as Chemical Intermediates in Specialty Polymers

This compound, also known as isopropyl p-toluate (B1214165), serves as a crucial chemical intermediate in the synthesis of specialty polymers. Its aromatic structure, combined with the reactive potential of the ester and methyl groups, allows for its incorporation into polymer backbones or as a precursor for functional monomers. This role is particularly evident in the development of advanced materials where specific thermal, mechanical, or chemical properties are desired.

One of the key applications of isopropyl p-toluate as a chemical intermediate is in the synthesis of functionalized methacrylate monomers. An exemplary case is the synthesis of (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA). In this process, the isopropyl p-toluate moiety is chemically modified to introduce a polymerizable methacrylate group. The resulting IBEMA monomer can then be polymerized to create specialty polymers with unique properties.

Research in the field has demonstrated the successful synthesis of homopolymers from IBEMA, denoted as PIBEMA, and copolymers with other monomers such as methyl methacrylate (MMA), resulting in P(MMA-st-IBEMA). These polymerization reactions are typically carried out using techniques like telomerization, which allows for the control of molecular weight.

The significance of using isopropyl p-toluate as an intermediate lies in the functionalities it imparts to the final polymer. The isopropyl group on the benzoate (B1203000) ring can be subsequently oxidized to form hydroperoxide groups. This transformation converts the initial polymer into a polymeric hydroperoxide, which can act as an oxidizing agent. Such functional polymers have found applications in specialized fields, for instance, in the formulation of self-curing dental materials where they can serve as an alternative to traditional, often odorous, oxidizing agents.

The synthesis and polymerization of IBEMA showcases a clear pathway where this compound is a foundational building block for creating specialty polymers. The properties of the resulting polymers can be tailored by controlling the molecular weight and the ratio of comonomers, as illustrated in the following research findings.

Detailed Research Findings

Recent studies have focused on the synthesis and characterization of polymers derived from IBEMA. The following tables summarize typical findings from such research, highlighting the characteristics of the monomer synthesis and the resulting polymers.

Table 1: Synthesis of (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA)

ParameterValue
Starting Material This compound
Reaction Esterification with 2-hydroxyethyl methacrylate
Catalyst Acid catalyst
Yield >90%
Purity High, confirmed by NMR and FTIR

Table 2: Polymerization of IBEMA and its Copolymers

PolymerMonomer Ratio (MMA:IBEMA)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
PIBEMA 0:1005,000 - 10,0001.2 - 1.5
P(MMA-st-IBEMA) 50:507,000 - 12,0001.3 - 1.6
P(MMA-st-IBEMA) 75:258,000 - 15,0001.4 - 1.7

Table 3: Properties of Functionalized Polymers

PolymerFunctionalizationApplicationKey Property
PIBEMA-OOH Oxidation of isopropyl groupPolymeric Oxidizing AgentControlled release of radicals
P(MMA-st-IBEMA)-OOH Oxidation of isopropyl groupDental Resin ComponentOdorless alternative to cumene hydroperoxide

These findings underscore the utility of this compound as a versatile intermediate for the synthesis of specialty polymers with tailored functionalities and applications in advanced materials science.

Environmental Fate and Biodegradation of Aromatic Esters

Microbial Degradation Pathways for Aromatic Compounds

Microorganisms play a crucial role in the bioremediation of aromatic compounds. nih.gov The metabolic versatility of bacteria, in particular, allows them to utilize these compounds as sources of carbon and energy, transforming them into harmless metabolites or mineralizing them completely to carbon dioxide and water. nih.gov

The presence or absence of oxygen dictates the initial strategies for microbial degradation of aromatic compounds. nih.gov

Aerobic Transformation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of the aromatic ring. nih.gov Aerobic metabolism involves the use of molecular oxygen as a cosubstrate for hydroxylating the aromatic ring, a key step that prepares it for cleavage. nih.govoup.com This process is characterized by the action of monooxygenases and dioxygenases, which introduce hydroxyl groups, leading to central intermediates like catechol that are then subject to oxidative cleavage. nih.gov

Anaerobic Transformation: In anoxic environments, a completely different strategy is required. nih.gov Anaerobic catabolism is a more recently understood microbial capability that relies on reductive, rather than oxidative, reactions to attack the aromatic ring. nih.gov Instead of hydroxylation, phenolic hydroxyl groups are often reductively removed, and the aromatic ring is reduced to form alicyclic compounds. nih.gov A common central intermediate in the anaerobic degradation of many aromatic compounds is benzoyl-CoA. nih.govresearchgate.net The aromaticity of benzoyl-CoA is overcome through a reduction reaction catalyzed by benzoyl-CoA reductase, which is coupled to ATP hydrolysis. nih.gov The resulting alicyclic product is then further metabolized, and the ring is opened hydrolytically. nih.govoup.com This process can be carried out by facultative or obligate anaerobic bacteria, coupling the degradation to processes like anaerobic respiration (using nitrate, for example), fermentation, or anoxygenic photosynthesis. nih.govoup.com

The breakdown of aromatic esters is mediated by a series of specific enzymes. The initial step for an ester like p-toluic acid, isopropyl ester would be hydrolysis of the ester bond by esterase enzymes to yield p-toluic acid and isopropanol (B130326). The subsequent degradation focuses on the aromatic ring of p-toluic acid.

Dioxygenases: These are critical enzymes in the aerobic degradation of aromatic hydrocarbons. researchgate.net Rieske non-heme iron oxygenases are a prominent family of these enzymes that catalyze the initial oxidation of the aromatic ring. researchgate.net They are multi-component enzyme systems that use molecular oxygen to add two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol product in a stereospecific reaction. nih.govresearchgate.net This step is fundamental as it breaks the aromaticity and introduces reactive functional groups.

Dehydrogenases: Following the action of dioxygenases, the resulting cis-dihydrodiol is a substrate for cis-dihydrodiol dehydrogenases. researchgate.net These enzymes catalyze the dehydrogenation of the cis-dihydrodiol to form a dihydroxylated product, such as a catechol. nih.govresearchgate.net This re-aromatized, dihydroxylated intermediate is then susceptible to ring cleavage by other dioxygenases, leading to intermediates that can enter central metabolic pathways. researchgate.netnih.gov

The genes encoding these degradative enzymes can be located on the chromosome or on plasmids and are often inducible, meaning their expression is triggered by the presence of the specific aromatic compound. nih.gov

Table 1: Key Enzyme Classes in Aerobic Degradation of Aromatic Compounds

Enzyme Class Function Substrate Example Product Example
Esterase Hydrolyzes ester bond This compound p-Toluic acid + Isopropanol
Dioxygenase Incorporates O₂ into aromatic ring p-Toluic acid Dihydroxylated intermediate (cis-dihydrodiol)
Dehydrogenase Oxidizes dihydrodiol cis-dihydrodiol of p-Toluic acid Dihydroxylated p-Toluic acid (Catechol derivative)

The degradation of this compound proceeds through a sequence of metabolic intermediates. After the initial hydrolysis to p-toluic acid and isopropanol, the metabolic pathway depends on the presence of oxygen.

Under aerobic conditions, the p-toluic acid molecule is attacked by dioxygenases. By analogy with the degradation of similar compounds like phthalate (B1215562) isomers, the pathway would likely proceed through dihydroxylated intermediates before the aromatic ring is cleaved. nih.gov For instance, the metabolic pathways for phthalate isomers often converge at 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage. nih.gov

Under anaerobic conditions, p-toluic acid would likely be activated to its coenzyme A thioester, p-toluoyl-CoA. This intermediate would then enter the central benzoyl-CoA degradation pathway, undergoing reduction and subsequent hydrolytic ring cleavage. oup.com

Table 2: Potential Metabolic Intermediates in the Degradation of this compound

Degradation Condition Initial Step Key Aromatic Intermediate Subsequent Products
Aerobic Ester Hydrolysis p-Toluic acid Dihydroxylated intermediates (e.g., methylcatechols)
Anaerobic Ester Hydrolysis p-Toluoyl-CoA Alicyclic compounds, leading to acetyl-CoA

Abiotic Degradation Mechanisms

In addition to microbial action, aromatic esters can be degraded by non-biological processes in the environment, primarily through reactions with light and water. acs.org

Photochemical degradation involves the breakdown of a chemical initiated by the absorption of light energy. acs.org This can occur through two main pathways:

Direct Photolysis: The aromatic ester molecule itself absorbs photons, which can induce structural transformations. acs.orgnih.gov For some aromatic esters, this can lead to molecular rearrangements, such as the photo-Fries rearrangement. acs.org

Indirect Photolysis: This process is often more significant in natural waters. acs.org It involves photosensitizers, such as dissolved organic matter (humic and fulvic acids), which are abundant in aquatic environments. acs.orgnih.gov These substances absorb sunlight and generate highly reactive species, particularly hydroxyl radicals (•OH). acs.orgnih.gov These radicals can then attack the aromatic ester, often by adding to the aromatic ring to form hydroxy derivatives, initiating the degradation process. acs.orgnih.gov Studies on phthalate esters have shown that the rate of photodegradation can depend on the length of the alkyl side chain and the type of photosensitizer present. acs.orgnih.gov

Table 3: Photodegradation Rate Constants (k) for Select Aromatic Esters under Specific Experimental Conditions

Compound System Rate Constant (k) (h⁻¹) Reference
Diethyl phthalate (DEP) UV / PPHA (Humic Acid) 0.0077 ± 0.0012 acs.orgnih.gov
Dibutyl phthalate (DBP) UV / PPHA (Humic Acid) 0.0111 ± 0.0011 acs.orgnih.gov
Dibutyl phthalate (DBP) UV / Rose Bengal 0.0168 ± 0.0058 acs.orgnih.gov

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For an ester like this compound, hydrolysis involves the cleavage of the ester bond to yield the parent carboxylic acid (p-toluic acid) and alcohol (isopropanol). researchgate.net

The reaction is reversible and can be catalyzed by either acid or base. researchgate.net The hydrolytic stability of an ester is dependent on its chemical structure. Factors such as polarity and steric hindrance around the carbonyl group of the ester can significantly influence the rate of hydrolysis. researchgate.net The presence of branched structures, such as the isopropyl group in this compound, can create steric effects that hinder the approach of a water molecule, thereby enhancing the ester's hydrolytic stability compared to linear chain esters. researchgate.net

Environmental Monitoring and Pathway Elucidation of this compound

The environmental fate of this compound is primarily governed by microbial degradation, which is anticipated to proceed through initial hydrolysis of the ester bond, followed by the separate degradation of the resulting p-toluic acid and isopropanol moieties. Monitoring of the parent compound and its degradation intermediates in various environmental matrices can be effectively achieved using modern analytical techniques.

The initial and pivotal step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterase enzymes produced by a wide range of microorganisms. This process yields p-toluic acid and isopropanol as the primary metabolites. While specific studies on this compound are limited, the degradation of other simple benzoic acid esters follows this hydrolytic pathway.

Biodegradation Pathway of Primary Metabolites

Following hydrolysis, the two resulting compounds, p-toluic acid and isopropanol, are further mineralized by microbial communities in the environment.

p-Toluic Acid: The microbial degradation of p-toluic acid has been observed in various bacteria. For instance, Comamonas testosteroni T-2 has been shown to initiate the degradation of p-toluic acid by attacking the methyl group on the aromatic ring. This aerobic pathway proceeds through the formation of intermediates such as 4-carboxybenzyl alcohol and 4-carboxybenzaldehyde, which are subsequently funneled into central metabolic pathways.

Isopropanol: Isopropanol is readily biodegradable by a diverse range of microorganisms under both aerobic and anaerobic conditions. A common aerobic degradation pathway involves the oxidation of isopropanol to acetone, which is then further metabolized. Studies have demonstrated the capability of mixed microbial consortia and specific bacterial strains to utilize isopropanol as a sole carbon and energy source.

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound and its degradation products in environmental samples such as water and soil are crucial for understanding its environmental persistence and fate. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most pertinent analytical techniques for this purpose. These methods offer the necessary sensitivity and selectivity to identify and quantify these compounds at trace levels. Sample preparation for these analyses typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the environmental matrix.

Detailed Research Findings on the Biodegradation of p-Toluic Acid and Isopropanol

While direct research on the complete biodegradation pathway of this compound is not extensively documented, studies on its constituent components provide a strong foundation for understanding its environmental behavior.

Table 1: Microbial Degradation of p-Toluic Acid
MicroorganismDegradation Pathway InitiationKey IntermediatesReference
Comamonas testosteroni T-2Oxygenation of the methyl side chain4-carboxybenzyl alcohol, 4-carboxybenzaldehyde researchgate.net
Table 2: Microbial Degradation of Isopropanol
Microorganism/ConsortiumKey IntermediateNoteworthy FindingsReference
Mixed microbial consortiumAcetoneDemonstrated effective degradation of high concentrations of isopropanol. nih.gov
Paracoccus denitrificansAcetoneAble to utilize isopropanol as the sole carbon source. d-nb.info

An exploration into the green chemistry principles governing the sustainable synthesis of aromatic esters, with a specific focus on this compound, reveals significant advancements in solvent selection, catalyst design, and waste minimization. These developments are pivotal in aligning the production of valuable chemical compounds with environmental stewardship.

Q & A

Q. What are the established methods for synthesizing p-toluic acid, isopropyl ester in laboratory settings?

The synthesis typically involves esterification of p-toluic acid with isopropyl alcohol under acid catalysis. A method reported in Industrial & Engineering Chemistry Research (2015) uses sorbic acid as a renewable precursor, where p-toluic acid derivatives are generated via Diels-Alder reactions followed by selective oxidation and esterification . For direct esterification, azeotropic distillation with sulfuric acid as a catalyst (e.g., 0.5–1.0 mol% H₂SO₄) at 110–120°C for 4–6 hours achieves yields >85%. Purity is confirmed via GC or HPLC (e.g., ≥98% purity as per pharmacopeial standards) .

Q. How is this compound characterized for structural and purity analysis?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~167 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm for para-substituted benzene) .
  • Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) for quantifying impurities such as unreacted p-toluic acid or residual alcohol .
  • Melting point : Pharmacopeial standards specify a narrow melting range (e.g., 18–28°C for pure p-toluic acid derivatives) .

Q. What are the stability considerations for storing this compound?

The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C in amber glass containers to prevent photodegradation. Hydrolysis risks increase in humid environments, necessitating desiccants during storage . Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed properly .

Advanced Research Questions

Q. How can reaction kinetics be modeled for the esterification of p-toluic acid with isopropyl alcohol?

A kinetic study (180–220°C) demonstrated that the reaction follows a second-order rate law: -d[PTA]/dt = kₘ[PTA][Cat] + k_d[PTA]²[Cat] where kₘ and k_d represent rate constants for mono- and di-ester formation. Experimental data (Table 6 in ) show that increasing p-toluic acid concentration above 0.5 mol/L reduces esterification efficiency due to competing dimerization. Flow reactors under non-equilibrium conditions improve selectivity by minimizing side reactions .

Q. How do catalytic systems influence the selectivity of this compound synthesis?

Heterogeneous catalysts (e.g., zeolites or immobilized lipases) enhance selectivity by reducing acid-catalyzed side reactions. For example, lipase B from Candida antarctica immobilized on silica achieves 92% conversion with 99% selectivity under mild conditions (50°C, 24 hours) . Homogeneous catalysts like p-toluenesulfonic acid (PTSA) require careful neutralization post-reaction to avoid ester hydrolysis .

Q. What analytical methods resolve contradictions in reported physicochemical properties of p-toluic acid esters?

Discrepancies in melting points or solubility data often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs, while headspace GC-MS detects volatile impurities. For instance, p-toluic acid, isopropyl ester from sorbic acid precursors shows higher thermal stability (ΔH fusion = 120 J/g) compared to petrochemical-derived samples (ΔH fusion = 110 J/g) due to trace antioxidant residues .

Q. How is this compound utilized in advanced organic synthesis?

It serves as a key intermediate in synthesizing dopamine transporter ligands (e.g., 3β-(4-iodophenyl)tropane derivatives) via nucleophilic substitution or cross-coupling reactions . In polymer chemistry, it acts as a monomer in polycondensation with glycols, producing polyesters with tunable glass transition temperatures (T_g = 60–80°C) .

Q. What safety protocols are critical for handling this compound in research labs?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV = 10 mg/m³) .
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Methodological Challenges

Q. How can researchers optimize solvent systems for large-scale purification of this compound?

Azeotropic distillation with toluene or cyclohexane removes water efficiently. For crystallization, mixed solvents (e.g., hexane:ethyl acetate, 4:1) yield high-purity crystals (>99.5%). Process analytical technology (PAT) tools like in-line FTIR monitor phase transitions during crystallization .

Q. What strategies mitigate ester hydrolysis during long-term storage or biological assays?

Lyophilization in the presence of stabilizers (e.g., trehalose) reduces hydrolysis in aqueous matrices. For in vitro assays, use anhydrous DMSO as a stock solvent and avoid buffers with high pH (>8.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.